L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester
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Overview
Description
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester is a synthetic compound derived from L-glutamic acid It is characterized by the presence of an ethoxycarbonyl group and a sulfonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester typically involves the esterification of L-glutamic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize yield and minimize by-products, ensuring the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester involves its interaction with specific molecular targets. The ethoxycarbonyl and sulfonyl groups can form hydrogen bonds and other interactions with proteins, affecting their function. These interactions can modulate enzyme activity and protein-protein interactions, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid diethyl ester: This compound lacks the ethoxycarbonyl and sulfonyl groups, making it less versatile in chemical reactions.
N-Acetyl-L-glutamic acid diethyl ester: This compound has an acetyl group instead of the ethoxycarbonyl group, leading to different reactivity and applications.
Uniqueness
These functional groups enable the compound to participate in diverse chemical reactions and interact with various biological targets, making it a valuable tool in scientific research .
Properties
CAS No. |
81865-27-2 |
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Molecular Formula |
C18H26N2O8S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
diethyl (2S)-2-[[4-(ethoxycarbonylamino)phenyl]sulfonylamino]pentanedioate |
InChI |
InChI=1S/C18H26N2O8S/c1-4-26-16(21)12-11-15(17(22)27-5-2)20-29(24,25)14-9-7-13(8-10-14)19-18(23)28-6-3/h7-10,15,20H,4-6,11-12H2,1-3H3,(H,19,23)/t15-/m0/s1 |
InChI Key |
KJXXVELLSUXNNZ-HNNXBMFYSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC |
Origin of Product |
United States |
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